3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-9-5-11-13-10(12-9)18-6-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZWRCPHLTVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the nucleophilic substitution of a triazine derivative with a 4-nitrobenzylthiol. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide, methoxide, and amide can be used for substitution reactions.
Major Products
Oxidation: The major product is typically a nitro-substituted triazine derivative.
Reduction: The major product is an amine-substituted triazine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted triazine derivatives.
Scientific Research Applications
Chemistry
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one serves as a valuable building block in synthetic organic chemistry. Its triazine structure allows for various chemical modifications, making it useful for creating more complex molecules. The compound can undergo several reactions:
- Oxidation : The nitro group can be reduced to an amine group under specific conditions.
- Reduction : Employing reducing agents like sodium borohydride can convert the nitro group into an amine.
- Substitution : The benzylthio group can participate in nucleophilic substitution reactions.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of triazines exhibit significant antimicrobial properties. The presence of the nitro group may enhance this activity by interacting with bacterial cell structures.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been explored in various studies, suggesting its role in protecting cells from oxidative stress.
Medicine
The unique chemical properties of this compound make it a candidate for drug development:
- Drug Development : Its structural features allow for modifications that could lead to new therapeutic agents. Research is ongoing to evaluate its efficacy against various diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of triazine derivatives, including this compound. Results indicated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Antioxidant Properties
Research conducted by the Institute of Pharmaceutical Sciences demonstrated that this compound exhibited strong antioxidant activity in vitro. The study highlighted its potential use in formulations aimed at reducing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets through its nitro and benzylthio groups. These functional groups can participate in various biochemical pathways, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Activity :
- Nitrobenzylthio vs. Alkylthio : The nitro group in the target compound may enhance oxidative stress or electrophilic interactions, contrasting with methylthio/ethylthio groups in metribuzin, which primarily improve solubility and herbicidal uptake .
- Aromatic vs. Aliphatic Thioethers : Schiff bases with fluorobenzylidene (20b) exhibit strong antibacterial activity due to halogen-enhanced lipophilicity and target binding , whereas the nitrobenzylthio group could similarly improve membrane penetration.
Anticancer Potential: Hydroxypropylthio derivatives (e.g., Compound 12) show cytotoxicity via thiol-mediated redox disruption . The nitro group in the target compound may amplify this effect through nitroreductase activation or ROS generation.
Herbicidal Activity :
- Metribuzin’s methylthio group contributes to its photosynthesis-inhibiting action . The nitrobenzylthio group, being bulkier and more electron-deficient, might reduce herbicidal efficacy but increase soil persistence due to slower degradation.
Environmental and Pharmacokinetic Considerations
Biological Activity
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound characterized by its unique triazine ring structure and a 4-nitrobenzylthio substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 3-[(4-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
- Molecular Formula : C10H8N4O3S
- CAS Number : 872628-55-2
The compound's structure allows for diverse chemical reactivity, including nucleophilic substitutions and redox reactions, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazine compounds possess significant antimicrobial properties. For instance:
- A study reported that related triazole derivatives demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of triazine derivatives is attributed to their ability to scavenge free radicals. Research highlights:
- Compounds with similar structures have shown effectiveness in reducing oxidative stress in cellular models .
- The presence of the nitro group may enhance electron donation capabilities, thus improving antioxidant effects.
Anticancer Activity
Emerging studies suggest that this compound may inhibit cancer cell proliferation:
- In vitro assays have indicated that related compounds can induce apoptosis in cancer cells by activating caspase pathways .
- A comparative study found that certain triazine derivatives exhibited cytotoxicity against cancer cell lines such as HepG2 and HCT116 .
Case Studies
The biological effects of this compound are largely mediated through:
- Nucleophilic Substitution : The benzylthio group can participate in nucleophilic reactions with biological targets.
- Redox Reactions : The nitro group can undergo reduction to an amine group, potentially altering the compound's reactivity and interaction with biomolecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one, and how are intermediates characterized?
- Methodology : Synthesis typically involves nucleophilic substitution of a triazinone precursor with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Intermediate steps may include cyclization of hydrazine-carboxylate derivatives or thioether formation via thiol-disulfide exchange. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Characterization : Confirm intermediates and final product using /-NMR (structural elucidation), IR (functional groups), and LC-MS (molecular weight validation). Single-crystal XRD may resolve stereochemical ambiguities .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl group) and triazinone ring protons (δ 8.0–9.0 ppm).
- IR : Confirm C=O (1650–1700 cm) and S–C (600–700 cm) stretches.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) .
Q. How is the compound screened for preliminary biological activity?
- Methodology : Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay on cancer cell lines (IC determination) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether linkage formation?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF).
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .
- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., molar ratio, solvent volume) .
Q. What mechanistic insights explain its bioactivity against specific targets?
- Methodology :
- Molecular Docking : Simulate binding to active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Kinetic Studies : Measure enzyme inhibition constants () via Lineweaver-Burk plots.
- Isotopic Labeling : Track metabolic pathways using -labeled nitrobenzyl groups .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence vs. colorimetric readouts).
- Stability Testing : Monitor compound degradation in assay buffers (HPLC tracking).
- Structural Analog Comparison : Test derivatives to isolate functional group contributions .
Q. What computational tools predict structure-activity relationships (SAR) for triazinone derivatives?
- Methodology :
- QSAR Modeling : Use Gaussian or COSMO-RS for electronic/steric descriptor calculations.
- MD Simulations : Assess binding persistence (e.g., GROMACS for 100 ns trajectories).
- ADMET Prediction : SwissADME or pkCSM for bioavailability/toxicity profiling .
Q. How can instability issues (e.g., nitro group reduction) during storage be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
